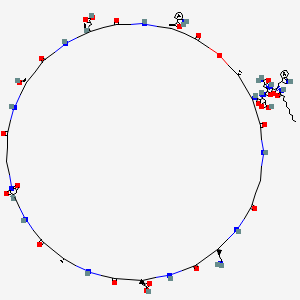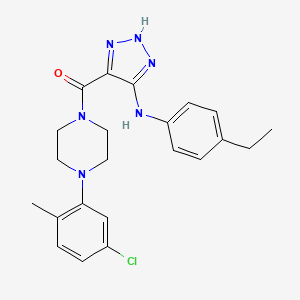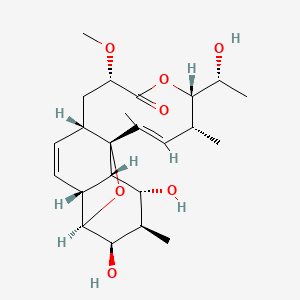
zinc;(7,9-diamino-6-methylphenoxazin-3-ylidene)-diethylazanium;tetrachloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Zinc;(7,9-diamino-6-methylphenoxazin-3-ylidene)-diethylazanium;tetrachloride” is a complex chemical compound that may have potential applications in various fields such as chemistry, biology, and medicine. This compound consists of a zinc ion coordinated with a phenoxazinylidene derivative and diethylazanium, along with tetrachloride ions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “zinc;(7,9-diamino-6-methylphenoxazin-3-ylidene)-diethylazanium;tetrachloride” likely involves multiple steps, including the preparation of the phenoxazinylidene derivative, coordination with zinc ions, and the formation of the final complex with diethylazanium and tetrachloride ions. Typical reaction conditions may include controlled temperatures, pH levels, and the use of specific solvents.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis techniques, including batch or continuous flow processes. The use of catalysts, purification steps, and quality control measures are essential to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: The phenoxazinylidene moiety may be susceptible to oxidation under certain conditions.
Reduction: Reduction reactions may alter the oxidation state of the zinc ion or other components.
Substitution: Substitution reactions may involve the replacement of ligands or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, water). Reaction conditions such as temperature, pressure, and pH must be carefully controlled.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.
科学研究应用
Chemistry
In chemistry, this compound may be used as a catalyst or reagent in various organic synthesis reactions. Its unique structure may enable specific interactions with other molecules, facilitating complex chemical transformations.
Biology
In biological research, this compound may be studied for its potential interactions with biomolecules such as proteins, nucleic acids, and lipids. Its ability to bind to specific targets may make it useful in biochemical assays or as a probe for studying cellular processes.
Medicine
In medicine, this compound may have potential therapeutic applications, such as acting as an antimicrobial agent or a drug delivery vehicle. Its interactions with biological targets may enable it to modulate specific pathways or processes in the body.
Industry
In industrial applications, this compound may be used in the development of new materials, coatings, or sensors. Its unique chemical properties may make it suitable for specific industrial processes or products.
作用机制
The mechanism of action of “zinc;(7,9-diamino-6-methylphenoxazin-3-ylidene)-diethylazanium;tetrachloride” likely involves its interactions with molecular targets such as enzymes, receptors, or other biomolecules. The zinc ion may play a crucial role in coordinating these interactions, while the phenoxazinylidene and diethylazanium components may contribute to the compound’s overall activity.
相似化合物的比较
Similar Compounds
Similar compounds may include other zinc-coordinated complexes with phenoxazinylidene derivatives or diethylazanium ligands. Examples may include:
- Zinc;(7,9-diamino-6-methylphenoxazin-3-ylidene)-methylazanium;tetrachloride
- Zinc;(7,9-diamino-6-methylphenoxazin-3-ylidene)-ethylazanium;tetrachloride
Uniqueness
The uniqueness of “zinc;(7,9-diamino-6-methylphenoxazin-3-ylidene)-diethylazanium;tetrachloride” may lie in its specific combination of ligands and coordination environment
属性
分子式 |
C34H42Cl4N8O2Zn |
|---|---|
分子量 |
801.9 g/mol |
IUPAC 名称 |
zinc;(7,9-diamino-6-methylphenoxazin-3-ylidene)-diethylazanium;tetrachloride |
InChI |
InChI=1S/2C17H20N4O.4ClH.Zn/c2*1-4-21(5-2)11-6-7-14-15(8-11)22-17-10(3)12(18)9-13(19)16(17)20-14;;;;;/h2*6-9H,4-5H2,1-3H3,(H3,18,19);4*1H;/q;;;;;;+2/p-2 |
InChI 键 |
JJKNZNYHIUJGIC-UHFFFAOYSA-L |
规范 SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3OC2=C1)C)N)N)CC.CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3OC2=C1)C)N)N)CC.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-benzyl-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109961.png)

![N-methyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14109966.png)
![ethyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14109978.png)
![3-[ethyl(hydroxy)phosphoryl]but-2-enoic acid](/img/structure/B14109984.png)

![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B14109997.png)
![3-benzyl-9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110005.png)
![4-([1,1'-Biphenyl]-4-yl)pent-3-en-2-one](/img/structure/B14110015.png)
![5-{3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14110022.png)
![1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110032.png)
![1-((3-fluorobenzyl)thio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14110034.png)
![7-Bromo-1-[4-(propan-2-yl)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110061.png)
